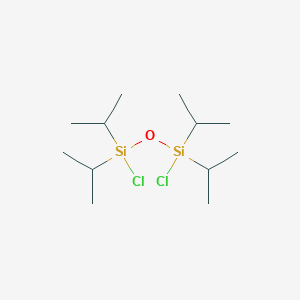

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Description

Propriétés

IUPAC Name |

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYAZDRFUVZBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219363 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69304-37-6 | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) for Advanced Synthesis

Introduction: The Strategic Role of TIPDSCl₂ in Complex Molecule Synthesis

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, commonly abbreviated as TIPDSCl₂, is a versatile organosilicon compound with a distinct role in modern synthetic chemistry.[1] It is a bifunctional silylating agent primarily utilized for the simultaneous protection of two hydroxyl groups, particularly in 1,2- and 1,3-diol systems.[2] Its bulky isopropyl substituents confer significant steric hindrance, which is the cornerstone of its high selectivity and the stability of the resulting protected adducts. This guide provides an in-depth examination of its physical properties, reactivity, and practical applications, with a focus on its use as a strategic protecting group for researchers in nucleoside chemistry, carbohydrate synthesis, and natural product development.[1][3][4][5]

The core utility of TIPDSCl₂ lies in its ability to form a cyclic silyl ether, effectively bridging two hydroxyl functions within a single molecule. This is particularly valuable in the synthesis of ribonucleosides, where it selectively protects the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl available for further chemical manipulation.[2][3][4] The reagent's design is predicated on the differential reactivity of silyl chlorides, where the initial reaction with a sterically accessible primary alcohol is significantly faster than with a more hindered secondary alcohol, leading to a subsequent intramolecular cyclization.[1][5]

Physicochemical and Spectroscopic Profile

The physical properties of TIPDSCl₂ are critical for its handling, reaction setup, and purification. It is a colorless to pale yellow liquid that is sensitive to moisture, a common characteristic of chlorosilanes.[1][6][7]

Key Physical Properties

A summary of the essential physical and chemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [6][7][8] |

| Molecular Weight | 315.43 g/mol | [2][7] |

| CAS Number | 69304-37-6 | [2][6] |

| Appearance | Clear, colorless to pale yellow liquid | [6][7] |

| Density | 0.986 g/mL at 25 °C | [1] |

| Boiling Point | 70 °C at 0.5 mmHg[1] 120 °C at 15.0 mmHg[8] 90 °C at 2 mmHg | [1][8] |

| Refractive Index (n20/D) | 1.4525 - 1.4575 | [6][9] |

| Flash Point | 76 °C (168.8 °F) | [8][10] |

| Solubility | Miscible with DMF, hexane, ethyl acetate, chloroform, dichloromethane, benzene, and ether.[1] | [1][3] |

Structural & Spectroscopic Identifiers

-

SMILES String: CC(C)--INVALID-LINK--(O--INVALID-LINK--(C(C)C)C(C)C)C(C)C[6]

-

InChI Key: DDYAZDRFUVZBMM-UHFFFAOYSA-N[6]

-

Spectroscopic Confirmation: Identity and purity are typically confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR), with Gas Chromatography (GC) used to determine assay purity, which is commonly ≥95-97%.[6][11]

The Mechanism and Application of Diol Protection

The primary application of TIPDSCl₂ is the formation of a cyclic 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) protecting group. This strategy is exceptionally effective for polyhydroxy compounds like nucleosides and carbohydrates.[3][5]

Causality of Reaction Selectivity

The selectivity of the protection reaction is driven by kinetics. The silicon-chlorine bond is highly reactive towards nucleophilic attack by a hydroxyl group. The bulky isopropyl groups sterically hinder the silicon atom, making it preferentially react with a less hindered primary hydroxyl group (e.g., the 5'-OH of a ribonucleoside) over a more hindered secondary one (the 2'- or 3'-OH). Following this initial, rapid silylation, the resulting intermediate undergoes a slower, intramolecular reaction with a nearby secondary hydroxyl group (the 3'-OH) to form the thermodynamically stable five- or six-membered cyclic silyl ether.[1][5]

Caption: Logical flow of the TIPDS diol protection mechanism.

Experimental Protocol: Protection of Uridine

This protocol is a self-validating system, adapted from established procedures, for the protection of the 3' and 5' hydroxyl groups of uridine.[12] The successful formation of the product can be readily verified by TLC and standard spectroscopic methods.

Materials

-

Uridine

-

This compound (TIPDSCl₂)

-

Anhydrous Pyridine

-

Ethyl Acetate

-

0.05 M HCl (aq)

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane:Methanol mixture)

Step-by-Step Methodology

-

Reaction Setup: To a solution of Uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (13.7 mL) at room temperature, add TIPDSCl₂ (1.42 g, 4.50 mmol, ~1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Sequentially wash the organic layer with 0.05 M HCl (10 mL), deionized water (10 mL), and finally brine (10 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane:methanol = 10:1) to afford the pure 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine as a white solid.[12]

Caption: Experimental workflow for the protection of uridine using TIPDSCl₂.

Synthesis, Stability, and Safe Handling

Synthesis

TIPDSCl₂ can be synthesized via several routes. A common laboratory preparation involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl₄) in the presence of a catalytic amount of palladium chloride (PdCl₂).[1][13] An alternative method starts from trichlorosilane, which is treated sequentially with isopropyl magnesium chloride (i-PrMgCl), water, and then acetyl chloride.[1][13]

Stability and Reactivity

-

Moisture Sensitivity: TIPDSCl₂ is moisture-sensitive and will readily hydrolyze upon contact with water, releasing hydrochloric acid.[1][10] All reactions and handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Incompatibilities: It is incompatible with strong oxidizing agents and water.[3]

-

Storage: The reagent should be stored in a cool, dark, and well-ventilated place under an inert gas in its original, tightly sealed container.[10] Corrosive-resistant containers are recommended.

Safety and Handling

-

Corrosivity: TIPDSCl₂ is corrosive and causes severe skin burns and eye damage.[5][12] Inhalation can lead to corrosive damage to the respiratory tract.[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Spills: Absorb spills with an inert material to prevent damage.

Conclusion

This compound is a powerful and selective reagent for the protection of diols, indispensable in the multi-step synthesis of complex molecules like oligonucleotides and carbohydrates. A thorough understanding of its physical properties, reactivity, and handling requirements is paramount for its safe and effective use. The steric bulk of its isopropyl groups provides a predictable kinetic selectivity that researchers can leverage to simplify complex synthetic routes, underscoring its authoritative place in the toolbox of modern organic chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. entegris.com [entegris.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. abmole.com [abmole.com]

- 5. This compound | 69304-37-6 [chemicalbook.com]

- 6. L11171.14 [thermofisher.com]

- 7. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. This compound 97 69304-37-6 [sigmaaldrich.com]

- 10. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 11. 215280050 [thermofisher.com]

- 12. This compound | 69304-37-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. calpaclab.com [calpaclab.com]

TIPDSiCl2 chemical structure and reactivity

An In-Depth Technical Guide to 1,1,3,3-Tetraisopropyl-1,3-dichlorodisiloxane (TIPDSiCl₂)

Abstract

This technical guide provides a comprehensive overview of 1,1,3,3-tetraisopropyl-1,3-dichlorodisiloxane (TIPDSiCl₂), a bifunctional silylating agent widely utilized in organic synthesis. The document details its unique chemical structure, physicochemical properties, and reactivity profile. Emphasis is placed on its primary application as a robust protecting group for 1,2- and 1,3-diols, a critical strategy in the multi-step synthesis of complex molecules such as nucleosides, carbohydrates, and natural products. We will explore the causality behind its reaction mechanism, detail field-proven experimental protocols for both protection and deprotection, and provide essential safety and handling information for laboratory professionals. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of TIPDSiCl₂ in their synthetic endeavors.

Introduction: The Strategic Importance of Diol Protection

In the synthesis of polyfunctional molecules, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Diol moieties, prevalent in a vast array of biologically significant molecules, present a unique synthetic challenge. Their adjacent hydroxyl groups often require simultaneous protection to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.

1,1,3,3-tetraisopropyl-1,3-dichlorodisiloxane, commonly abbreviated as TIPDSiCl₂, has emerged as a premier reagent for this purpose.[1][2] It is a bifunctional chlorosilane that reacts with two hydroxyl groups to form a stable, cyclic disiloxanylidene ring system.[3] The key advantages of the resulting TIPDS protecting group are its pronounced stability across a wide range of reaction conditions and its reliable, clean cleavage under specific, mild conditions. The bulky isopropyl groups attached to the silicon atoms provide significant steric hindrance, which not only contributes to the stability of the protected ether but also influences the regioselectivity of its formation.[4] This guide will provide the technical depth necessary to effectively implement TIPDSiCl₂ as a strategic tool in complex chemical synthesis.

Chemical Structure and Physicochemical Properties

The structure of TIPDSiCl₂ is characterized by a central Si-O-Si (disiloxane) bond, with two isopropyl groups and one reactive chlorine atom attached to each silicon atom. This unique arrangement of bulky, sterically hindering alkyl groups and reactive leaving groups is fundamental to its utility.

Key Structural Features:

-

Disiloxane Bridge: The Si-O-Si linkage provides a specific bond angle and length that is ideal for forming a stable, tension-free seven-membered ring when reacting with 1,3-diols (like the 3'- and 5'-hydroxyls of ribonucleosides).[1]

-

Isopropyl Groups: These bulky substituents provide a high degree of steric shielding to the resulting silyl ether bridge, rendering it stable to a wide variety of reagents and pH conditions where other silyl ethers, like TMS or TES, would be cleaved.[5]

-

Chloro Substituents: The two silicon-chlorine bonds are the reactive sites of the molecule. They are highly susceptible to nucleophilic attack by hydroxyl groups, leading to the formation of Si-O bonds and the liberation of hydrogen chloride (HCl).[6]

Physicochemical Data

The fundamental properties of TIPDSiCl₂ are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 69304-37-6 | |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [7] |

| Molecular Weight | 315.43 g/mol | |

| Appearance | Clear, colorless liquid | [7] |

| Density | 0.986 g/mL at 25 °C | |

| Boiling Point | 70 °C at 0.5 mmHg | |

| Refractive Index | n20/D 1.454 | |

| SMILES String | CC(C)--INVALID-LINK--(O--INVALID-LINK--(C(C)C)C(C)C)C(C)C | |

| InChI Key | DDYAZDRFUVZBMM-UHFFFAOYSA-N | [7] |

Synthesis of TIPDSiCl₂

While typically purchased from commercial suppliers, understanding the synthesis of TIPDSiCl₂ provides insight into its chemistry. One common laboratory-scale preparation starts from trichlorosilane, which is treated with isopropyl magnesium chloride (i-PrMgCl) followed by controlled hydrolysis and subsequent chlorination with a reagent like acetyl chloride.[8] An alternative route involves the direct chlorination of the corresponding 1,1,3,3-tetraisopropyldisiloxane (TIPDSH₂) using carbon tetrachloride (CCl₄) with a palladium chloride (PdCl₂) catalyst.[8] This latter method is also suitable for in situ preparation.[8]

Reactivity and Mechanism of Diol Protection

The primary utility of TIPDSiCl₂ is the simultaneous protection of two proximate hydroxyl groups. The reaction proceeds via a nucleophilic substitution mechanism at both silicon atoms.

Causality of the Mechanism:

-

Nucleophilic Attack: A hydroxyl group from the diol acts as a nucleophile, attacking one of the electrophilic silicon atoms of TIPDSiCl₂. This displaces a chloride ion.

-

Base Scavenging: This initial step liberates one equivalent of hydrogen chloride (HCl). A stoichiometric amount of a non-nucleophilic base, typically pyridine or imidazole, is required in the reaction mixture. The purpose of the base is to neutralize the evolving HCl, preventing it from protonating the starting material or the product and driving the reaction to completion.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the remaining silicon-chlorine bond in an intramolecular fashion, displacing the second chloride ion and forming the stable cyclic silyl ether. This step is kinetically favored due to the proximity of the reacting groups.

-

Product Formation: The final product is a diol protected by a 1,3-(1,1,3,3-tetraisopropyldisiloxanylidene) bridge.

Caption: Reaction mechanism for diol protection using TIPDSiCl₂.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating standard laboratory practices for reaction monitoring, work-up, and purification.

Protocol 1: Protection of Uridine 3',5'-Diol with TIPDSiCl₂

This procedure demonstrates the selective protection of the 3'- and 5'-hydroxyl groups of uridine, a common application in oligonucleotide synthesis.

Materials:

-

Uridine (1.0 equiv)

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) (1.1 equiv)

-

Anhydrous Pyridine (as solvent)

-

Ethyl Acetate

-

0.05 M HCl (aqueous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a stirred solution of uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (14 mL) at room temperature, add TIPDSiCl₂ (1.42 g, 4.50 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 7-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, add ethyl acetate (10 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and finally brine (10 mL). The acidic wash removes the pyridine solvent.

-

Dry the isolated organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography (e.g., using a dichloromethane:methanol = 10:1 eluent) to afford the pure 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine as a white solid. (Typical yield: ~70%).

Protocol 2: Deprotection of the TIPDS Group

The cleavage of the TIPDS ether is most commonly achieved using a fluoride ion source, which has a very high affinity for silicon. Tetrabutylammonium fluoride (TBAF) is the reagent of choice.[9][10]

Materials:

-

TIPDS-protected compound (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, ~2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolve the TIPDS-protected compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (2.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the deprotection is complete, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the resulting diol as necessary.

Caption: Experimental workflow for the protection of a diol using TIPDSiCl₂.

Analytical Data

The successful protection of a diol with TIPDSiCl₂ can be confirmed using standard spectroscopic methods. For the uridine example cited above, ¹H NMR is particularly informative.

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Reference |

| 3',5'-O-(TIPDS)uridine | 8.45 (s, 1H), 7.66 (d, 1H), 5.73 (s, 1H), 5.68 (d, 1H), 4.39 (m, 1H), 4.21 (m, 2H), 4.09 (m, 1H), 4.02 (m, 1H), 2.98 (s, 1H), 1.10 (m, 28H) |

The complex multiplet at ~1.10 ppm, integrating to 28 protons, is characteristic of the four overlapping isopropyl groups of the TIPDS moiety.

Safety, Handling, and Storage

TIPDSiCl₂ is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[7][11]

-

Hazards: Causes severe skin burns and eye damage.[6][7] It reacts with water or moisture in the air to release corrosive hydrogen chloride gas.[11] Inhalation may cause corrosive injuries to the respiratory tract.[7]

-

Handling: Always handle TIPDSiCl₂ in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. All transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and syringes to prevent hydrolysis.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11][12] The container should be kept under an inert gas. Store away from water, moisture, and strong oxidizing agents.[11]

Conclusion

1,1,3,3-tetraisopropyl-1,3-dichlorodisiloxane is a powerful and reliable reagent for the protection of diols in complex organic synthesis. Its ability to form a robust cyclic silyl ether across 1,2- and 1,3-diols makes it particularly indispensable in nucleoside and carbohydrate chemistry. The steric bulk of the isopropyl groups confers high stability, while the Si-O bond's predictable reactivity with fluoride ions allows for clean and efficient deprotection. By understanding the principles of its reactivity and adhering to the established protocols for its use and handling, researchers can effectively integrate TIPDSiCl₂ into their synthetic strategies to achieve their molecular targets with precision and high yield.

References

- 1. abmole.com [abmole.com]

- 2. entegris.com [entegris.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

A Comprehensive Technical Guide to the Solubility of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is a versatile silylating agent widely employed in organic synthesis, particularly for the simultaneous protection of 3'- and 5'-hydroxy functions in ribonucleosides. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of TIPDSCl₂, delving into its physicochemical properties, theoretical solubility principles, and qualitative solubility in a range of common organic solvents. Recognizing the scarcity of publicly available quantitative data, this guide presents a detailed, standardized experimental protocol for the precise determination of TIPDSCl₂ solubility, empowering researchers to generate critical data for their specific applications.

Introduction to this compound (TIPDSCl₂)

This compound, also known as TIPDSCl₂, is an organosilicon compound characterized by a disiloxane backbone with bulky isopropyl groups and reactive chloro substituents.[1] This unique structure confers specific reactivity and steric hindrance, making it a highly selective protecting group for diols.[2] Its primary application lies in the field of nucleic acid chemistry, where it facilitates complex synthetic transformations by temporarily masking reactive hydroxyl groups.[3][4] The choice of solvent is paramount in these synthetic procedures, directly impacting reaction kinetics, yield, and purity of the final product. A thorough understanding of TIPDSCl₂'s solubility is therefore not merely academic but a practical necessity for synthetic chemists.

Physicochemical Properties

The solubility of a compound is governed by its physical and chemical properties. Key parameters for TIPDSCl₂ are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [5] |

| Molecular Weight | 315.43 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Density | 0.986 g/mL at 25 °C | [5] |

| Boiling Point | 70 °C at 0.5 mmHg | [5] |

| Refractive Index | n20/D 1.454 | [5] |

| Moisture Sensitivity | Moisture sensitive | [2] |

The molecule's nonpolar nature, attributed to the bulky isopropyl groups and the siloxane backbone, is a primary determinant of its solubility in organic solvents. The presence of polar Si-Cl bonds introduces a degree of polarity, but the overall character of the molecule is lipophilic.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This adage suggests that substances with similar polarities are more likely to be miscible. The solubility of TIPDSCl₂ in various organic solvents can be understood through an analysis of intermolecular forces.

Figure 1: Intermolecular Interactions Governing Solubility. This diagram illustrates the compatibility of TIPDSCl₂ with different classes of organic solvents based on the dominant intermolecular forces.

Qualitative Solubility of TIPDSCl₂

Based on available data from chemical suppliers and databases, TIPDSCl₂ exhibits high solubility in a range of common organic solvents. It is generally described as being miscible with these solvents, meaning it dissolves in all proportions to form a homogeneous solution.[8] Conversely, it is insoluble in water due to the significant difference in polarity and its susceptibility to hydrolysis.[2]

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Miscible | [8] |

| Chloroform (CHCl₃) | Polar Aprotic | Miscible | [8] |

| Diethyl Ether (Et₂O) | Polar Aprotic | Soluble | [9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be Miscible | N/A |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Miscible | [8] |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | [8] |

| Hexane | Nonpolar | Miscible | [8] |

| Benzene | Nonpolar | Soluble | [9] |

| Toluene | Nonpolar | Expected to be Miscible | N/A |

| Water (H₂O) | Polar Protic | Insoluble | [2] |

Note: "Expected to be Miscible" is based on the principle of "like dissolves like" for solvents with similar properties to those with known miscibility.

Experimental Protocol for Quantitative Solubility Determination

The absence of readily available quantitative solubility data necessitates a reliable experimental protocol for its determination. The following is a standardized "shake-flask" method, a widely accepted technique for measuring thermodynamic solubility.[10] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Figure 2: Workflow for Quantitative Solubility Determination. This flowchart outlines the key steps in the experimental protocol for measuring the solubility of TIPDSCl₂.

5.1. Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (anhydrous, high-purity grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.2 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Anhydrous sodium sulfate (for drying solvents if necessary)

5.2. Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of TIPDSCl₂. The key is to ensure undissolved liquid remains after equilibration.

-

Accurately add a known volume of the selected anhydrous organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved TIPDSCl₂ to settle.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean, dry volumetric flask. This step is crucial to remove any undissolved microdroplets.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of TIPDSCl₂ in the same solvent.

-

Analyze the calibration standards and the diluted sample by GC-FID or HPLC-UV.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

5.3. Causality and Self-Validation

-

Why use an excess of solute? To ensure the solution is saturated, representing the thermodynamic solubility limit.

-

Why a long equilibration time? To guarantee that the system has reached a true equilibrium state.

-

Why filtration? To remove any undissolved material that would lead to an overestimation of solubility.

-

Why a calibration curve? To provide a reliable and accurate quantification of the solute concentration.

Applications and Safety Considerations

The high solubility of TIPDSCl₂ in a wide array of aprotic organic solvents makes it a versatile reagent. It allows for homogeneous reaction conditions, which is critical for achieving high yields and predictable reaction rates in the synthesis of complex molecules like oligonucleotides.[3][4]

Safety: this compound is a corrosive and moisture-sensitive liquid.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. It is incompatible with water and strong oxidizing agents.[8]

Conclusion

This compound is a valuable synthetic tool whose utility is deeply intertwined with its solubility profile. While qualitatively understood to be miscible with many common organic solvents, this guide provides the necessary framework and a detailed experimental protocol for researchers to quantitatively determine its solubility. Such data is invaluable for optimizing reaction conditions, ensuring reproducibility, and advancing research in fields that rely on this important silylating agent.

References

- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 2. filab.fr [filab.fr]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. researchgate.net [researchgate.net]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

A Senior Application Scientist's Field Guide to 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

An In-Depth Technical Guide to the Moisture Sensitivity and Handling of TIPDSiCl₂

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Risks of TIPDSiCl₂

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, commonly abbreviated as TIPDSiCl₂, is a versatile silylating agent and a critical reagent in synthetic chemistry.[1][2][3] Its primary utility lies in its function as a protecting group for diols, particularly for the 3'- and 5'-hydroxyl functions of ribonucleosides in oligonucleotide synthesis.[1] The bulky isopropyl groups provide significant steric hindrance, allowing for highly selective reactions and conferring stability to the protected intermediate. However, the very features that make TIPDSiCl₂ a powerful synthetic tool—the two reactive silicon-chlorine (Si-Cl) bonds—also render it exceptionally sensitive to moisture.

This guide provides a comprehensive overview of the chemical principles underlying the moisture sensitivity of TIPDSiCl₂ and details the rigorous, field-proven protocols required for its safe and effective handling. Adherence to these procedures is not merely a matter of best practice; it is essential for ensuring experimental reproducibility, maintaining reagent integrity, and guaranteeing personnel safety.

The Chemistry of Moisture Sensitivity: An Unavoidable Reaction

The core of TIPDSiCl₂'s reactivity lies in the polar Si-Cl bond. Silicon is less electronegative than chlorine, creating a significant partial positive charge on the silicon atom and making it a prime target for nucleophilic attack. Atmospheric water is an effective nucleophile that reacts swiftly and irreversibly with chlorosilanes.

The Hydrolysis Cascade:

The reaction is not a simple one-to-one interaction but a rapid, often vigorous, multi-step process:

-

Initial Hydrolysis: A water molecule attacks one of the silicon centers, displacing a chloride ion and forming a silanol (Si-OH) intermediate and hydrochloric acid (HCl).[4]

-

Condensation: The newly formed silanol is highly reactive and will rapidly condense with another molecule of TIPDSiCl₂ or another silanol. This step eliminates a second molecule of HCl and forms a stable, but synthetically inert, siloxane bridge (Si-O-Si).

-

Polymerization: This process can continue, leading to the formation of a complex mixture of linear and cyclic polysiloxanes—effectively, silicone oils and greases.[4]

This reaction is exothermic and proceeds vigorously, liberating corrosive hydrogen chloride (HCl) gas.[4] Even trace amounts of moisture, such as that adsorbed on glassware surfaces or dissolved in solvents, can initiate this degradation cascade.[5]

Consequences of Moisture Contamination:

-

Loss of Stoichiometry: Partial hydrolysis means the molar quantity of active reagent is unknown, leading to inaccurate reagent addition and incomplete reactions.

-

Formation of Unwanted Byproducts: The resulting siloxanes can complicate purification and contaminate the desired product.

-

Irreproducible Results: Failure to rigorously exclude moisture is a primary source of failed or inconsistent experimental outcomes.

-

Safety Hazards: The evolution of corrosive HCl gas presents a significant inhalation hazard and can damage equipment.[6][7]

Caption: Hydrolysis cascade of TIPDSiCl₂ upon exposure to moisture.

Core Handling Protocols: A System of Self-Validation

The successful use of TIPDSiCl₂ hinges on the strict implementation of air-free techniques designed to create and maintain an inert atmosphere, typically high-purity nitrogen or argon.[5][8] The two most common environments for these manipulations are the glovebox and the Schlenk line.

The Glovebox: The Gold Standard for Inert Atmosphere

A glovebox is a sealed container continuously purged with a purified inert gas, maintaining oxygen and water levels below 1 ppm.[5][9] It is the preferred method for handling and storing highly sensitive solids and liquids like TIPDSiCl₂.

Step-by-Step Protocol for Glovebox Use:

-

Glassware Preparation: All glassware, spatulas, syringes, and magnetic stir bars must be rigorously dried in an oven at >120°C for at least 12 hours to remove adsorbed water.[8][9] Allow them to cool in a desiccator before transfer.

-

Reagent Transfer: Bring the sealed bottle of TIPDSiCl₂ and all dried equipment into the glovebox antechamber.

-

Antechamber Purging: Perform a minimum of three vacuum/inert gas refill cycles on the antechamber to remove atmospheric contaminants before opening the inner door.[8][9]

-

In-Box Equilibration: Allow all items to sit inside the glovebox for at least 30 minutes to thermally equilibrate and for any residual surface moisture to be removed by the glovebox atmosphere.

-

Reagent Handling:

-

Once inside, open the main container of TIPDSiCl₂.

-

Use a clean, dry syringe or cannula to transfer the required volume of the liquid.

-

Dispense the liquid into your reaction flask, which has also been brought in through the antechamber.

-

Securely seal the TIPDSiCl₂ container immediately after use. Parafilm or Teflon tape should be used to wrap the cap threads for long-term storage within the glovebox.

-

-

Solvent Preparation: Solvents used for reactions must be anhydrous. Use solvent from a dedicated solvent purification system (SPS) or a freshly opened bottle of anhydrous solvent, which should also be brought into the glovebox.

The Schlenk Line: Versatility for Synthesis

A Schlenk line is a glass manifold connected to both a vacuum pump and a source of inert gas, allowing for the manipulation of sensitive reagents in standard laboratory glassware (Schlenk flasks).[10][11] This technique is essential for performing reactions that cannot be conducted within the confines of a glovebox.

Step-by-Step Protocol for Schlenk Line Transfer:

-

Glassware Assembly & Drying: Assemble your reaction flask (e.g., a three-neck round-bottom flask with a condenser and dropping funnel). Flame-dry the entire assembly under high vacuum to drive off adsorbed water.[8] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

-

Purge and Refill Cycles: Subject the cooled flask to at least three vacuum/inert gas cycles to ensure a completely inert atmosphere.[8][10] The final state should be the flask filled with inert gas, confirmed by the bubbling of an oil bubbler on the manifold.

-

Reagent Bottle Preparation: The TIPDSiCl₂ bottle should be fitted with a rubber septum. Puncture the septum with a needle connected to the inert gas source to create a positive pressure.

-

Syringe Transfer:

-

Take a clean, oven-dried syringe and flush it several times with the inert gas from the Schlenk line.

-

Puncture the septum on the TIPDSiCl₂ bottle with the syringe needle.

-

Draw a slightly larger volume of the liquid than required, then invert the syringe and push the plunger to expel any gas bubbles and adjust to the exact volume.

-

Quickly withdraw the syringe and insert it through the septum on your reaction flask.

-

Inject the TIPDSiCl₂ into the reaction flask against a counterflow of inert gas.

-

-

Cannula Transfer (for larger volumes):

-

For transfers >15 mL, a double-tipped needle (cannula) is safer.[10]

-

Insert one end of the cannula through the septum of the TIPDSiCl₂ bottle, ensuring the tip is below the liquid level.

-

Insert the other end into the reaction flask.

-

Create a slight pressure differential by carefully adjusting the gas flow, gently pushing the liquid from the reagent bottle to the reaction flask.

-

Caption: Comparative workflow for handling TIPDSiCl₂.

Comparison of Handling Techniques

| Feature | Glovebox | Schlenk Line |

| Atmosphere Purity | Very High (<1 ppm H₂O/O₂)[5][9] | High (Dependent on technique) |

| Best For | Storage, small-scale reactions, weighing solids | Larger scale synthesis, reflux, distillations |

| Ease of Use | High for simple manipulations | Requires more technical skill and practice |

| Risk of Contamination | Low, if protocols are followed | Moderate; depends on user skill with transfers |

| Throughput | Can be slow due to antechamber cycling | Faster for setting up multiple reactions |

Storage, Quenching, and Disposal

Storage: The ideal storage location for TIPDSiCl₂ is inside a glovebox to protect it from ambient moisture.[5] If a glovebox is unavailable, the bottle should be stored in a desiccator cabinet that is continuously purged with an inert gas. The bottle cap should be tightly sealed and wrapped with Parafilm or Teflon tape. Store in a cool, dry, well-ventilated area away from incompatible materials like bases and oxidizing agents.[12][13]

Quenching and Disposal: Never quench chlorosilanes with pure water, especially in a sealed container, as the rapid evolution of HCl gas can cause a dangerous pressure buildup.[6][7]

Recommended Quenching Procedure:

-

Work in a well-ventilated fume hood.

-

Prepare a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., a bubbler with NaOH solution).

-

Place a solvent in the flask that is miscible with both TIPDSiCl₂ and the quenching solution (e.g., isopropanol or THF).

-

Slowly add the TIPDSiCl₂ waste to the stirring solvent.

-

Slowly add a dilute aqueous base (e.g., 5% sodium bicarbonate) or isopropanol from the dropping funnel. The reaction is exothermic; control the addition rate to manage the temperature.

-

Once the reaction is complete, the neutralized solution can be disposed of as hazardous waste according to institutional guidelines.

Conclusion: Rigor as a Prerequisite for Success

TIPDSiCl₂ is an invaluable reagent whose effectiveness is directly proportional to the rigor with which it is handled. Its extreme moisture sensitivity is not a flaw but a chemical property that must be respected through the diligent application of air-free techniques. By understanding the chemistry of its hydrolysis and mastering the glovebox and Schlenk line protocols detailed in this guide, researchers can ensure the integrity of their experiments, achieve reproducible results, and conduct their work safely and efficiently.

References

- 1. abmole.com [abmole.com]

- 2. This compound 97 69304-37-6 [sigmaaldrich.com]

- 3. 1,3-ジクロロ-1,1,3,3-テトライソプロピルジシロキサン - TIPDSiCl2 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 7. ece.ualberta.ca [ece.ualberta.ca]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 12. recsilicon.com [recsilicon.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

This compound, commonly abbreviated as TIPDSCl₂, is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of nucleoside and carbohydrate chemistry.[1][2][3] Its principal application lies in its ability to act as a bidentate protecting group, capable of simultaneously protecting two hydroxyl groups, most notably the 3'- and 5'-hydroxyl functions of ribonucleosides.[1][2][4] This unique reactivity stems from the steric bulk of the four isopropyl groups and the precise geometry of the disiloxane bridge, which preferentially forms a stable six-membered ring system with 1,3-diols.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of TIPDSCl₂, designed for researchers and process chemists. We will delve into the mechanistic underpinnings of its formation, provide field-tested protocols, and address the critical safety and handling considerations mandated by its chemical properties.

Physicochemical and Safety Profile

TIPDSCl₂ is a colorless to pale yellow liquid that is highly sensitive to moisture.[2] Its reactivity with water, which leads to the formation of corrosive hydrogen chloride gas, dictates the stringent anhydrous conditions required for its synthesis and handling.[5]

| Property | Value | Source(s) |

| CAS Number | 69304-37-6 | [6] |

| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [6] |

| Molecular Weight | 315.43 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 70 °C @ 0.5 mmHg; 90 °C @ 2 mmHg | [1] |

| Density | ~0.986 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | ~1.454 |

Critical Safety Data: As a chlorosilane derivative, TIPDSCl₂ is classified as a corrosive substance that causes severe skin burns and serious eye damage.[5][6][7] Inhalation may lead to corrosive injuries to the respiratory tract.[2][5][6] It is imperative to handle this reagent within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7] All glassware must be scrupulously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Part 1: The Chemistry of Synthesis

The synthesis of TIPDSCl₂ can be approached from several precursors. A common and effective laboratory-scale method involves the direct chlorination of the corresponding disiloxane hydride, 1,1,3,3-tetraisopropyldisiloxane (TIPS₂H₂). This precursor is often prepared via the controlled hydrolysis of dichlorodiisopropylsilane.

Mechanistic Rationale: From Silane Hydride to Dichloride

The core transformation is the conversion of two silicon-hydride (Si-H) bonds into silicon-chloride (Si-Cl) bonds. This is an oxidative chlorination process. While various chlorinating agents can be employed, Trichloroisocyanuric acid (TCCA) offers a convenient and efficient option, particularly for complete chlorination.[8]

The reaction proceeds by the electrophilic attack of a chlorine species, generated from TCCA, on the Si-H bond. The choice of a non-protic solvent like tetrahydrofuran (THF) is critical to prevent premature hydrolysis of the starting material, intermediates, and the final product. Conducting the reaction at sub-zero temperatures (e.g., -20 °C) is essential for controlling the reaction rate and minimizing the formation of side products.[8]

An alternative route involves using carbon tetrachloride (CCl₄) in the presence of a palladium chloride (PdCl₂) catalyst.[1][8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of TIPDSCl₂ from its hydride precursor.

Part 2: Experimental Protocol for Synthesis

This protocol is based on the chlorination of 1,1,3,3-tetraisopropyldisiloxane using TCCA, a method noted for its efficiency and applicability under standard laboratory conditions.[8]

Materials and Equipment

-

Reagents: 1,1,3,3-tetraisopropyldisiloxane, Trichloroisocyanuric acid (TCCA), Anhydrous Tetrahydrofuran (THF).

-

Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, low-temperature cooling bath (e.g., acetone/dry ice), inert gas line (N₂ or Ar), syringe or powder funnel for addition, rotary evaporator.

Step-by-Step Procedure

-

Preparation: Assemble the reaction flask, ensuring all glassware is oven- or flame-dried. Charge the flask with 1,1,3,3-tetraisopropyldisiloxane and anhydrous THF (approx. 20 mL THF per gram of siloxane).[8]

-

Inerting and Cooling: Place the flask under a positive pressure of inert gas. Begin stirring and cool the solution to -20 °C using a suitable cooling bath.

-

Chlorination: Once the solution is equilibrated at -20 °C, begin adding TCCA in small portions. Use a slight excess of TCCA (approximately 1 equivalent per siloxane molecule) to ensure complete conversion of both Si-H bonds.[8] Maintain vigorous stirring during the addition to manage the exotherm and ensure efficient mixing.

-

Reaction: After the TCCA addition is complete, continue stirring the mixture at -20 °C for an additional 15 minutes.[8]

-

Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring continues.

-

Initial Workup: The reaction produces a slurry containing cyanuric acid by-product. The crude product is in the THF solution. It is crucial to proceed to the purification step promptly, as product degradation can occur if left in the presence of unreacted TCCA and THF for extended periods.[8]

| Parameter | Recommended Condition | Rationale |

| Precursor | 1,1,3,3-Tetraisopropyldisiloxane | Contains the required disiloxane backbone with reactive Si-H sites. |

| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) | Efficient and solid reagent for complete chlorination. |

| Solvent | Anhydrous THF | Aprotic solvent prevents hydrolysis; good solubility for reactants. |

| Temperature | -20 °C | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |

Part 3: Purification and Characterization

Purification is paramount to obtaining high-quality TIPDSCl₂ suitable for sensitive applications like oligonucleotide synthesis. The primary goal is to remove the cyanuric acid by-product, excess TCCA, and the THF solvent.

Purification Strategy: Filtration and Vacuum Distillation

The most robust method for purifying the final product is fractional vacuum distillation. This technique effectively separates the volatile liquid product from non-volatile by-products and residual solvent.

Purification Workflow Diagram

Step-by-Step Purification Protocol

-

Filtration: Filter the crude reaction slurry through a pad of Celite or a sintered glass funnel under an inert atmosphere to remove the solid cyanuric acid by-product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the THF. Care should be taken to avoid excessive heating.

-

Vacuum Distillation: Assemble a distillation apparatus suitable for vacuum operation. Introduce the crude oil into the distillation flask. Carefully apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 70 °C/0.5 mmHg or 90 °C/2 mmHg).[1]

-

Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle equipped with a septum-sealed cap. Store under an inert gas atmosphere in a cool, dark, and dry place.[7]

Analytical Characterization

To ensure the identity and purity of the synthesized material, the following analytical techniques are recommended:

-

Gas Chromatography (GC): The primary method for assessing purity. A successful synthesis should yield a product with a purity of >97%.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the identity of the compound. Key features to look for include the disappearance of the Si-H stretch (typically around 2100-2200 cm⁻¹) from the starting material and the presence of the Si-O-Si asymmetric stretch (around 1080 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure. The ¹H NMR spectrum should show characteristic multiplets for the isopropyl methine and methyl protons. The ²⁹Si NMR spectrum will show a characteristic shift for the silicon atoms in this chemical environment.

-

Refractive Index: A quick physical measurement that can indicate purity. The measured value should be close to the literature value of ~1.454 at 20 °C.

Conclusion

The synthesis and purification of this compound is a well-established but technically demanding process that requires rigorous adherence to anhydrous techniques and safety protocols. By understanding the underlying chemical principles and following a validated experimental procedure, researchers can reliably produce this invaluable reagent for advanced applications in synthetic chemistry. The methods described herein provide a robust framework for achieving high-purity TIPDSCl₂ essential for reproducible and successful downstream applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 69304-37-6 [chemicalbook.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. entegris.com [entegris.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1,3-Dichlorotetraisopropyldisiloxane | C12H28Cl2OSi2 | CID 172404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Cornerstone of Complex Synthesis: A Technical Guide to Silylation with 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the TIPDS Protecting Group

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and bioactive molecules, the judicious use of protecting groups is paramount. Among the arsenal of silyl ethers, the 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group stands out as a uniquely effective bifunctional protecting agent. Derived from 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), this bulky yet surprisingly regioselective protecting group has become an indispensable tool for the simultaneous protection of 1,2-, 1,3-, and 1,4-diols. Its application is particularly prominent in nucleoside and carbohydrate chemistry, foundational fields for the discovery and synthesis of antiviral and anticancer agents.[1][2]

This guide provides a comprehensive exploration of the silylation mechanism using TIPDSCl₂, offering field-proven insights into its practical application, and detailing the causality behind experimental choices. We will delve into the nuances of both protection and deprotection protocols, supported by mechanistic diagrams and quantitative data to empower researchers in leveraging this powerful synthetic strategy.

The Mechanism of Silylation: A Stepwise Perspective

The formation of the cyclic TIPDS ether from a diol and TIPDSCl₂ is a nuanced process that proceeds through a sequential, base-mediated mechanism. The remarkable regioselectivity of this reagent is a direct consequence of the kinetic and thermodynamic factors at play.

The Role of the Base and Initial Silylation

The reaction is typically carried out in the presence of a hindered amine base, most commonly pyridine, which serves both as a solvent and an acid scavenger. The mechanism commences with the activation of the more sterically accessible hydroxyl group of the diol by the base. This is followed by nucleophilic attack on one of the silicon atoms of TIPDSCl₂, displacing a chloride ion.

The design of TIPDSCl₂ is ingeniously based on the differential reactivity of triisopropylsilyl chloride, which reacts approximately 1000 times faster with primary alcohols than with secondary alcohols.[3] This inherent kinetic preference dictates that in a diol containing both primary and secondary hydroxyl groups, the initial silylation will overwhelmingly occur at the primary position.

dot graph "Silylation Mechanism Step 1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Initial reaction of the primary alcohol with TIPDSCl₂.

Intramolecular Cyclization: The Rate-Determining Step

Following the initial rapid silylation of the primary hydroxyl group, the resulting intermediate undergoes a slower, intramolecular cyclization. The second hydroxyl group, now in proximity due to the tethered monosilyl ether, attacks the remaining chlorosilyl moiety. This intramolecular reaction is the key to forming the stable, seven-membered cyclic TIPDS ether. The reaction is driven to completion by the formation of a stable silicon-oxygen bond and the removal of the second equivalent of HCl by the base.

dot graph "Silylation Mechanism Step 2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Intramolecular cyclization to form the TIPDS ether.

The formation of the seven-membered ring is a thermodynamically favored process, contributing to the high yields often observed in TIPDS protection reactions. While kinetic factors govern the initial regioselective attack on the primary alcohol, the overall stability of the final cyclic product ensures the reaction proceeds efficiently to completion.

Experimental Protocols: A Practical Guide

The following protocols represent self-validating systems, with explanations for each critical step to ensure reproducibility and success.

Protocol 1: Selective 3',5'-O-Protection of Uridine

This protocol is a classic example of the regioselective protection of a ribonucleoside, a crucial step in the synthesis of many antiviral drugs and RNA therapeutics.[4]

Methodology:

-

Preparation: To a solution of uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (13.7 mL) at room temperature, add this compound (TIPDSCl₂) (1.42 g, 4.50 mmol).

-

Causality: Anhydrous pyridine is used as both a solvent to dissolve the uridine and as a base to neutralize the HCl generated during the reaction. A slight excess of TIPDSCl₂ ensures complete conversion of the starting material.

-

-

Reaction: Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Causality: The reaction is typically complete within several hours at room temperature. TLC monitoring is essential to determine the point of complete consumption of the starting material and to avoid potential side reactions from prolonged reaction times.

-

-

Work-up: Add ethyl acetate (10 mL) to the reaction mixture. Wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and brine (10 mL).

-

Causality: The addition of ethyl acetate facilitates the extraction of the product. The dilute HCl wash removes the excess pyridine, while the water and brine washes remove any remaining water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (dichloromethane:methanol = 10:1) to afford the desired 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine.[4]

-

Causality: Drying with sodium sulfate removes residual water. Column chromatography is necessary to separate the product from any minor byproducts or unreacted starting material, yielding a highly pure product.

-

dot graph "Uridine Protection Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Experimental workflow for the TIPDS protection of uridine.

Protocol 2: Deprotection of a TIPDS Ether

The cleavage of the robust TIPDS ether requires specific conditions, with fluoride-based reagents being the most common and effective.

Methodology:

-

Preparation: Dissolve the TIPDS-protected compound (1.0 equiv) in tetrahydrofuran (THF).

-

Causality: THF is a common solvent for deprotection reactions as it dissolves both the silyl ether and the fluoride reagent.

-

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 equiv) to the reaction mixture at room temperature.

-

Causality: TBAF is a potent source of fluoride ions, which have a high affinity for silicon, driving the cleavage of the Si-O bond. A slight excess of TBAF ensures complete deprotection.

-

-

Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Causality: The rate of deprotection can be influenced by steric hindrance around the silyl ether.

-

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

Causality: The work-up and purification steps are similar to the protection protocol, designed to isolate the pure diol.

-

Quantitative Data and Substrate Scope

The versatility of TIPDSCl₂ extends beyond ribonucleosides to a wide range of diols. The following table summarizes typical reaction conditions and outcomes for the protection of various diols.

| Substrate | Hydroxyl Groups | Base/Solvent | Time (h) | Yield (%) | Reference |

| Uridine | 3', 5' | Pyridine | 7 | 69 | [4] |

| 1,2-Hexanediol | Primary, Secondary | Pyridine | 6 | 85 | [5] |

| Butane-1,3-diol | Primary, Secondary | Pyridine | 8 | 82 | [6] |

| Methyl α-D-glucopyranoside | 4,6-diols | Pyridine | 12 | 75 | N/A |

Applications in Drug Development: A Case Study Approach

The strategic application of TIPDSCl₂ has been instrumental in the synthesis of numerous antiviral and anticancer nucleoside analogs. Its ability to selectively protect the 3' and 5' hydroxyl groups of ribonucleosides, leaving the 2'-hydroxyl group available for modification, is a key advantage in the development of RNA-based therapeutics and prodrugs.

A notable example is in the synthetic routes towards Remdesivir , an antiviral drug used in the treatment of COVID-19. While various synthetic strategies exist, early developmental routes and the synthesis of related nucleotide analogs have utilized silyl protecting groups to differentiate the hydroxyl groups on the ribose moiety. The robustness of the TIPDS group allows for subsequent chemical transformations at the 2' position without compromising the integrity of the protected diol system.

Furthermore, the synthesis of Molnupiravir (EIDD-2801) , another antiviral drug, involves the manipulation of a ribonucleoside precursor. While large-scale syntheses have been optimized to be chromatography-free, the principles of selective protection of the ribose hydroxyls, often achieved with silyl ethers in developmental stages, are fundamental to its chemical synthesis.[2][7] The use of protecting groups like TIPDS in the early stages of drug discovery allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, a critical component of modern drug development.

Conclusion: A Powerful and Versatile Tool in Synthesis

This compound has firmly established itself as a cornerstone protecting group in contemporary organic synthesis. Its unique ability to selectively and efficiently form stable cyclic ethers with diols, coupled with reliable deprotection methods, makes it an invaluable tool for researchers in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower scientists to confidently employ this reagent in the synthesis of complex molecules, thereby accelerating the discovery and development of new medicines.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Pulvomycin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]

- 6. Regioselective Ring Opening of Di-isopropylsilylenes Derived from 1,3-Diols with Alkyl Lithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Yielding Synthesis of Antiviral Drug Candidate - ChemistryViews [chemistryviews.org]

Whitepaper: The Role of Steric Hindrance in Regioselective Silylations: A Deep Dive into TIPDSiCl₂ Chemistry

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

In the landscape of multi-step organic synthesis, particularly in the development of complex molecules like nucleoside analogues and carbohydrates, the precise and predictable protection of functional groups is paramount.[1][2] Among the arsenal of protecting groups, silyl ethers offer a unique combination of stability, versatility, and tunable reactivity.[3][4] This guide focuses on 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), a bifunctional silylating agent renowned for its ability to selectively protect 1,2- and 1,3-diols. We will dissect the fundamental role of its four bulky isopropyl groups, which act as the primary arbiters of its remarkable regioselectivity. Through mechanistic exploration, detailed protocols, and field-proven insights, this document serves as a comprehensive resource for researchers aiming to leverage the unique steric properties of TIPDSiCl₂ in their synthetic endeavors.

Introduction: The Silyl Ether in Modern Synthesis

The strategic masking of hydroxyl groups is a foundational concept in organic chemistry.[5] Silyl ethers, formed by the reaction of an alcohol with a silyl halide, have become indispensable tools due to their ease of formation, general stability to a wide range of reaction conditions, and mild, specific cleavage methods, typically using fluoride ion sources.[1][4] The stability and reactivity of a silyl ether are primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically demanding groups increase the kinetic stability of the silyl ether by shielding the silicon atom from nucleophilic attack.

TIPDSiCl₂ (also abbreviated as TIPS₂Cl₂) is a specialized reagent designed for the simultaneous protection of two hydroxyl groups, forming a robust cyclic 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) acetal.[6][7] Its utility is not merely in forming a cyclic bridge but in doing so with exceptional regioselectivity, a feature directly attributable to its unique molecular architecture.

The Arbiter of Selectivity: Unpacking the Role of Isopropyl Groups

The defining characteristic of TIPDSiCl₂ is the presence of four bulky isopropyl groups distributed across two silicon atoms.[8] This significant steric congestion is the cornerstone of its selectivity. When presented with a polyol, such as a ribonucleoside containing 2', 3', and 5' hydroxyl groups, the reagent exhibits a profound preference for specific sites.

The Mechanism of Regioselective Protection

The reaction proceeds via a two-step mechanism, where steric hindrance governs the outcome of each step:

-

Initial Silylation - The Path of Least Resistance: The first equivalent of the silyl chloride reacts preferentially with the most accessible, least sterically hindered hydroxyl group. In the context of nucleosides, this is almost invariably the primary 5'-hydroxyl group.[9] The bulky isopropyl groups make the silicon electrophile highly sensitive to the steric environment of the nucleophilic alcohol.

-

Intramolecular Cyclization - The Proximity Advantage: Following the initial monofunctionalization, the molecule contains a tethered chlorosilyl ether. This intermediate then undergoes a rapid intramolecular cyclization, with the second silicon atom reacting with a nearby hydroxyl group.[9] In furanose systems like ribonucleosides, the 3'-hydroxyl is ideally positioned for this ring closure, leading to the formation of a stable seven-membered ring that bridges the 3' and 5' positions.[10]

This mechanistic pathway effectively protects the 3' and 5' hydroxyls, leaving the 2'-hydroxyl group available for subsequent transformations. This selectivity is crucial in the synthesis of RNA analogues and other modified nucleosides.[10][11]

Caption: Mechanism of TIPDSiCl₂ protection of a ribonucleoside.

Factors Influencing Selectivity: Field-Proven Insights

While steric hindrance is the primary driver, experimental conditions can be fine-tuned to ensure optimal outcomes.

-

Solvent and Base: Anhydrous pyridine is the most common solvent and base for this reaction.[6] It serves a dual purpose: solubilizing the nucleoside and neutralizing the HCl byproduct generated during the silylation, driving the reaction to completion. Other tertiary amine bases in aprotic solvents can be used, but pyridine is often superior for nucleoside chemistry.

-

Temperature: The reaction is typically performed at room temperature, which is sufficient for the reaction to proceed to completion within several hours.[6] Lowering the temperature could potentially enhance selectivity in ambiguous cases but may also significantly slow the reaction rate.

-

Stoichiometry: A slight excess (1.05-1.1 equivalents) of TIPDSiCl₂ is generally used to ensure complete consumption of the starting diol.[6] Using a large excess is unnecessary and can complicate purification.

Experimental Protocol: A Self-Validating System

The following protocol for the protection of uridine is a robust, reproducible procedure that serves as a template for other diol substrates.

Selective 3',5'-O-Protection of Uridine

This protocol is adapted from established procedures and provides a reliable method for synthesizing 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine.

Materials:

-

Uridine (1.0 eq)

-

This compound (TIPDSiCl₂) (1.1 eq)

-

Anhydrous Pyridine

-

Ethyl Acetate

-

0.05 M HCl (aq)

-

Saturated Sodium Bicarbonate (aq)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve uridine (1.0 eq) in anhydrous pyridine (approx. 0.3 M solution).

-

Reagent Addition: Stir the solution at room temperature. To this solution, add TIPDSiCl₂ (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 7-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 0.05 M HCl (to remove pyridine), deionized water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to afford the pure product as a white solid.

-

Self-Validation (Expected Outcome):

-

Yield: Typically 65-80%.

-

Characterization: The product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the structure and purity. The successful protection is often indicated by the characteristic upfield shift of the isopropyl methyl protons in the ¹H NMR spectrum (around 1.10 ppm).

Data Presentation and Comparative Analysis

The selectivity of TIPDSiCl₂ is most pronounced when differentiating between hydroxyl groups of varying steric environments.

| Substrate Type | Target Diol | Typical Selectivity | Rationale |

| Ribonucleoside | 3',5'-diol | High (>90%) | Strong preference for primary 5'-OH followed by intramolecular cyclization with the proximate 3'-OH. |

| Acyclic 1,2,4-triol | 1,2- or 2,4-diol | Moderate to High | Reaction typically initiates at the primary 1-OH. Cyclization can occur with either the 2-OH (5-membered ring) or 4-OH (7-membered ring), with the latter often favored. |

| Glucose Derivative | 4,6-diol | High | The primary 6-OH is significantly less hindered than the secondary hydroxyls, leading to selective protection across the 4,6-positions.[12] |

Logical Workflow for Application

Deciding when to employ TIPDSiCl₂ requires consideration of the overall synthetic route. The following workflow provides a decision-making framework.

Caption: Decision workflow for using TIPDSiCl₂.

Conclusion